N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a chlorobenzyl group, an ethylphenoxy group, and a pyridinyl group. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the acetamide.
Attachment of the Ethylphenoxy Group: This could be done through an etherification reaction.
Incorporation of the Pyridinyl Group: This might involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the ethyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions on the chlorobenzyl group.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide in acetone, silver nitrate.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
- N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-3-yl)acetamide
- N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-4-yl)acetamide
Uniqueness
N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21ClN2O2 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-17-9-11-20(12-10-17)27-16-22(26)25(21-8-3-4-13-24-21)15-18-6-5-7-19(23)14-18/h3-14H,2,15-16H2,1H3 |
InChI Key |
MEGCVOGBGLYXRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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